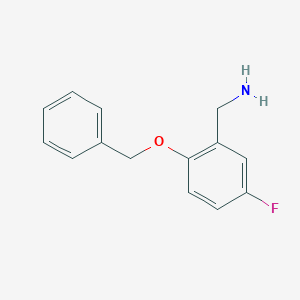
2-Benzyloxy-5-fluorobenzyl amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Benzyloxy-5-fluorobenzyl amine is an organic compound that is used in many scientific research applications. It is a versatile compound that can be used in a variety of synthetic reactions and can be used as a reagent for a wide range of biochemical and physiological studies. This compound is an important tool for scientists and researchers in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Antitumor Properties and Drug Development
2-Benzyloxy-5-fluorobenzyl amine demonstrates potential in the development of antitumor drugs. Its derivatives, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been found effective in inhibiting the growth of breast and ovarian xenograft tumors. This compound, when converted into a lysylamide prodrug, shows manageable toxic side effects and could be a candidate for clinical evaluation due to its ability to induce cytotoxic activity against certain carcinoma cell lines (Bradshaw et al., 2002).
Chemical Synthesis and Organic Chemistry
This compound is used in various synthetic processes in organic chemistry. For instance, its derivatives are utilized in the Ir-catalyzed allylic amination and ring-closing metathesis for the enantioselective synthesis of cyclic beta-amino alcohol derivatives, which are significant in pharmaceutical synthesis (Lee et al., 2007).
Molecular Structure and Dynamics
The molecular structure and dynamics of this compound and its derivatives are subjects of study in the field of chemical physics. The effects of ring fluorination on the structural and dynamical properties of these compounds have been investigated using rotational spectroscopy and quantum chemical methods. Such studies aid in understanding the compound's behavior in different environments and can inform its applications in various fields (Calabrese et al., 2013).
Light Harvesting and Photovoltaic Applications
Research into the light harvesting efficiency of certain derivatives of this compound, such as those used in the synthesis of dye-sensitized solar cells (DSSCs), has been conducted. These studies explore the potential of these compounds in the development of new materials for photovoltaic applications, demonstrating the versatility of this compound in both medicinal and energy-related research (Mary et al., 2019).
Properties
IUPAC Name |
(5-fluoro-2-phenylmethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHRIIEQFBCLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

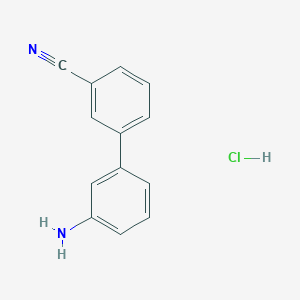
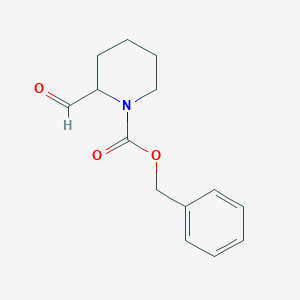
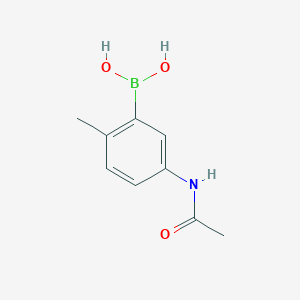
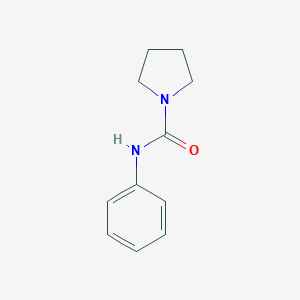
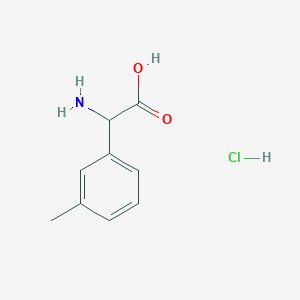


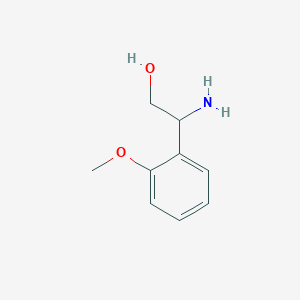
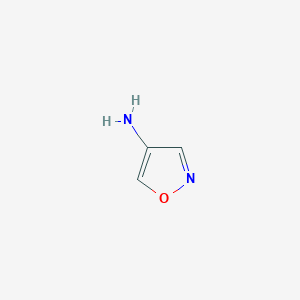


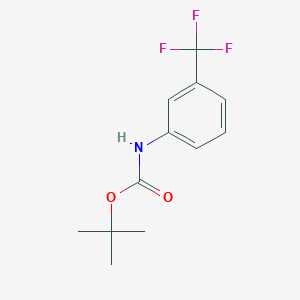
![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)
